7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
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Overview
Description
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a benzo[d][1,4]dioxine ring system, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride typically involves the following steps:
Formation of the benzo[d][1,4]dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the benzo[d][1,4]dioxine derivative with a sulfonyl chloride in the presence of a base such as sodium carbonate.
Amination and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S.ClH/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8;/h4-5,11H,2-3,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHKIUVPFIGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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